(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
Overview
Description
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is a chemical compound that has been studied for its potential in various chemical reactions and applications. The compound features a pyrazine core, which is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms opposite each other. The specific structure of this compound includes isopropyl and methoxy groups that contribute to its unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of derivatives of this compound has been explored using different methodologies. For instance, the reaction of this compound with iodomethyl trimethylstannane following the Schollkopf methodology results in the formation of a stannylmethyl derivative in good yields. This reaction is significant as it introduces a trimethylstannyl group to the molecule, which can be further utilized in subsequent chemical transformations .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is crucial for understanding their chemical behavior. The compound's structure has been characterized using various spectroscopic techniques, including multinuclear (1H, 13C, and 119Sn) NMR spectroscopy. These techniques provide detailed information about the electronic environment of the atoms within the molecule and can be used to confirm the identity and purity of the synthesized compounds .
Chemical Reactions Analysis
The reactivity of this compound has been demonstrated in its ability to undergo further chemical reactions. For example, the stannylmethyl derivative obtained from the reaction with iodomethyl trimethylstannane can potentially be used in further synthetic applications, such as coupling reactions or as a precursor for the synthesis of other organometallic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the substituents on the pyrazine ring. These properties include solubility, melting point, and reactivity towards other chemical reagents. The optoelectronic properties of related pyrazine derivatives have been studied, revealing insights into their potential use in light-emitting devices. For instance, the HOMO-LUMO gap, which is an indicator of the energy required to excite an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, has been calculated for these compounds. This gap influences the color and efficiency of light emission, which is critical for the design of organic light-emitting diodes (OLEDs) .
Scientific Research Applications
Synthesis and Reactivity : This compound is known for its reactivity in various synthesis processes. For instance, Dölling (2012) reported on the reaction of (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine with iodomethyl trimethylstannane, yielding a new compound characterized using NMR spectroscopy (Dölling, 2012).
Stereoselective Synthesis : Croce et al. (2000) and Croce et al. (2003) discussed the asymmetric synthesis of heterocyclic-substituted alanines and azatyrosines starting from (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, highlighting its utility in creating stereoselectively substituted compounds (Croce et al., 2000); (Croce et al., 2003).
Catalysis and Synthesis of Amino Acids : Krikštolaitytė et al. (2002) described using Ru(II)-catalyzed reactions with this compound to produce β-oxo-substituted α-amino acids, showcasing its role in catalysis and synthesis (Krikštolaitytė et al., 2002).
Methodologies for Practical Synthesis : Bull et al. (1998) developed practical methodologies for bis-O-methylation of isopropyl-piperazine-2,5-dione to generate this compound on a large scale, demonstrating its practical synthesis applications (Bull et al., 1998).
Regiospecific and Stereospecific Synthesis : Rose et al. (1992) and Rose et al. (1995) explored the base-catalyzed deuteriation of isopropyl-dimethoxy-dihydropyrazines, including (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, for producing α-deuteriated α-amino acids (Rose et al., 1992); (Rose et al., 1995).
Applications in Organic Electronic Devices : Türksoy et al. (2003) investigated the synthesis of phenylene–2,5-dimethylpyrazinyl co-oligomers for use in organic electronic devices, indicating its potential applications in materials science (Türksoy et al., 2003).
properties
IUPAC Name |
(2S)-3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFWEOGTZZPCTO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=NCC(=N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=NCC(=N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999695 | |
Record name | (2S)-2,5-Dihydro-3,6-dimethoxy-2-(1-methylethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30999695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78342-42-4 | |
Record name | (2S)-2,5-Dihydro-3,6-dimethoxy-2-(1-methylethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30999695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2,5-Dihydro-2-isopropyl-3,6-dimethoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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